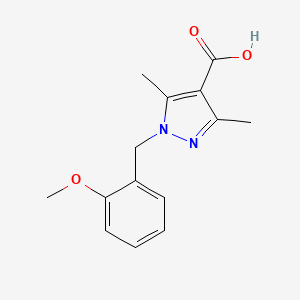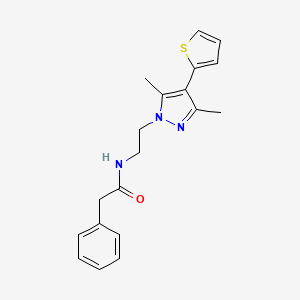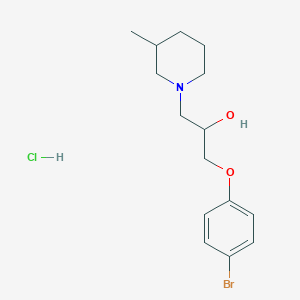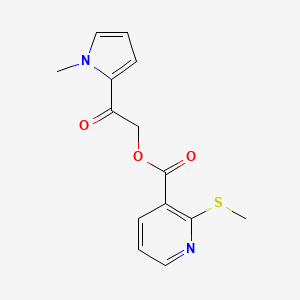
2-Chloro-1-isothiocyanato-4-methoxybenzene
概要
説明
Molecular Structure Analysis
The molecular formula of 2-Chloro-1-isothiocyanato-4-methoxybenzene is C8H6ClNOS . The InChI code is 1S/C8H6ClNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3 . The molecular weight is 199.66 .Physical And Chemical Properties Analysis
The density of this compound is 1.2±0.1 g/cm3 . The boiling point is 315.9±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.5±3.0 kJ/mol . The flash point is 144.8±25.1 °C . The index of refraction is 1.573 . The molar refractivity is 53.0±0.5 cm3 .科学的研究の応用
Environmental Science and Organohalogen Chemistry
Research on halogenated methoxybenzenes, such as those studied by Führer and Ballschmiter (1998), highlights the environmental presence and implications of these compounds, emphasizing their mixed biogenic and anthropogenic origins in the marine troposphere of the Atlantic Ocean. This study suggests that understanding the sources and behaviors of such halogenated compounds is crucial for assessing their environmental impact (Führer & Ballschmiter, 1998).
Catalysis and Biomass Conversion
Zhu et al. (2011) explored the bifunctional catalytic conversion of anisole, a methoxybenzene derivative, over a Pt/HBeta catalyst. This research is relevant to the applications of "2-Chloro-1-isothiocyanato-4-methoxybenzene" in catalysis, especially in the context of biomass conversion to valuable chemicals, showcasing the role of catalytic processes in the efficient transformation of lignin-derived phenolic compounds into gasoline-range molecules (Zhu et al., 2011).
Electrochemistry and Environmental Pollution
The electrochemical reduction studies of methoxychlor, a pesticide structurally related to methoxybenzene compounds, by McGuire and Peters (2016), provide insights into the potential applications of "this compound" in environmental remediation. This research demonstrates the feasibility of using electrochemical methods to degrade persistent organic pollutants, offering a pathway for the removal of hazardous substances from the environment (McGuire & Peters, 2016).
Material Science and Polymer Chemistry
Moustafid et al. (1991) focused on the electrosynthesis and characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes), which suggests potential applications in material science for "this compound" in the synthesis and development of new polymeric materials with specific electronic properties. Such polymers have implications for the electronics industry, particularly in the development of conductive and semiconductive materials (Moustafid et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-1-isothiocyanato-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARPSKRYFXYQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2687264.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2687266.png)
![1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B2687267.png)
![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687270.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide](/img/structure/B2687272.png)
![3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2687277.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)

![2-(2-Chloroethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2687281.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2687282.png)



